Methyl 3-Bromo-5-fluoro-4-iodobenzoate
Description
Methyl 3-bromo-5-fluoro-4-iodobenzoate is a halogenated aromatic ester with the molecular formula C₈H₅BrFIO₂ and a molecular weight of approximately 360.8 g/mol. This compound features a benzoate core substituted with bromine (Br), fluorine (F), and iodine (I) at the 3-, 5-, and 4-positions, respectively, with a methyl ester group at the 1-position. Its structural complexity and halogen diversity make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions where iodine serves as a superior leaving group compared to other halogens .
Properties
Molecular Formula |
C8H5BrFIO2 |
|---|---|
Molecular Weight |
358.93 g/mol |
IUPAC Name |
methyl 3-bromo-5-fluoro-4-iodobenzoate |
InChI |
InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 |
InChI Key |
MDCHLIXOERVCBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)I)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-Bromo-5-fluoro-4-iodobenzoate can be synthesized through a multi-step process involving the bromination, fluorination, and iodination of benzoic acid derivatives. The typical synthetic route involves:
Bromination: Introduction of a bromine atom into the benzoic acid derivative using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Introduction of a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of an iodine atom using iodine or an iodinating reagent like N-iodosuccinimide (NIS).
Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-Bromo-5-fluoro-4-iodobenzoate can undergo nucleophilic substitution reactions where the halogen atoms (bromine, fluorine, iodine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding benzoic acid derivatives or reduction reactions to form benzylic alcohols.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed:
Substitution Products: Compounds with different functional groups replacing the halogen atoms.
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Benzylic alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry: Methyl 3-Bromo-5-fluoro-4-iodobenzoate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through coupling reactions .
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. It serves as an intermediate in the synthesis of drugs and other bioactive compounds .
Industry: In the chemical industry, it is used in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of Methyl 3-Bromo-5-fluoro-4-iodobenzoate depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms biaryl products through the formation of carbon-carbon bonds facilitated by palladium catalysts .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Key Observations :
- Halogen Diversity : The target compound uniquely combines Br, F, and I, whereas analogs like Methyl 3-bromo-4-chloro-5-fluorobenzoate replace iodine with chlorine (Cl), reducing molecular weight by ~93 g/mol .
- Substituent Positioning : The iodine in Methyl 3-bromo-2-fluoro-5-iodobenzoate (position 5) versus the target compound (position 4) alters electronic effects. Iodine’s polarizability enhances electrophilic substitution reactivity in the 4-position .
Physicochemical Properties

Key Observations :
- Molecular Weight Impact : Heavier halogens (e.g., I vs. Cl) increase molecular weight, raising melting/boiling points and reducing solubility in polar solvents.
- Reactivity : Iodine’s weak C-I bond (vs. C-Cl or C-Br) makes the target compound more reactive in nucleophilic aromatic substitution or Suzuki-Miyaura couplings .
Reactivity :
- Cross-Coupling : The iodine substituent in the target compound facilitates Pd-catalyzed couplings (e.g., with boronic acids), whereas chloro/bromo analogs require harsher conditions .
- Electrophilic Substitution : Fluorine’s electron-withdrawing effect directs incoming electrophiles to meta/para positions, while bromine/iodine enhance ring activation .
Biological Activity
Methyl 3-Bromo-5-fluoro-4-iodobenzoate is a halogenated organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzoate structure. Its molecular formula is with a molecular weight of approximately 358.93 g/mol. The unique halogenation pattern enhances its chemical reactivity and potential applications in drug discovery.
The biological activity of this compound can be attributed to several key mechanisms:
- Halogen Bonding : The presence of halogen atoms allows for the formation of halogen bonds with target biomolecules, enhancing binding affinity and specificity.
- Modulation of Biological Pathways : This compound can influence various biological pathways by interacting with enzymes and receptors, potentially leading to therapeutic effects .
- Scaffold for Drug Development : Its structural features make it a valuable scaffold in the design of bioactive molecules, particularly in the development of pharmaceuticals targeting specific diseases.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth. In one study, the compound showed an MIC (Minimum Inhibitory Concentration) value of against Pseudomonas aeruginosa, indicating strong inhibitory activity .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound in human cell lines. The results indicated that at concentrations below , the compound did not exhibit significant cytotoxic effects, suggesting a favorable therapeutic index for further development .
Case Studies
-
Case Study on Antibacterial Activity :
- A study evaluated the antibacterial efficacy of this compound against resistant strains of E. coli and K. pneumoniae.
- Results showed that the compound inhibited bacterial growth effectively at low concentrations (Table 1).
Bacterial Strain MIC () E. coli 0.008 K. pneumoniae 0.03 P. aeruginosa 0.125 - Case Study on Enzyme Inhibition :
Q & A
Basic Research Questions
Q. What are common synthetic routes for Methyl 3-Bromo-5-fluoro-4-iodobenzoate?
- Methodology : The compound can be synthesized via esterification of the corresponding benzoic acid derivative. For example, 3-Bromo-5-iodobenzoic acid (C7H4BrIO2) is esterified using methanol under acidic catalysis to yield methyl esters. The fluoro substituent may be introduced via electrophilic halogenation prior to esterification, ensuring regioselectivity using directing groups like methoxy or nitro .
- Key Considerations : Monitor reaction conditions (temperature, catalyst) to avoid dehalogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for high-purity isolation.
Q. How is the purity of this compound assessed?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water to resolve impurities.
- 1H/13C NMR : Confirm substituent positions via coupling patterns. For example, the fluoro group deshields adjacent protons, while iodine’s electronegativity shifts nearby carbons .
- Mass Spectrometry : Validate molecular weight (C8H5BrFIO2; ~367.9 g/mol) via ESI-MS in positive ion mode.
Q. What storage conditions are optimal for this compound?
- Guidelines : Store in amber vials at –20°C to prevent photodegradation (light-sensitive per bromo/iodo substituents). Avoid contact with oxidizing agents (e.g., peroxides) to minimize decomposition. Use inert atmospheres (N2/Ar) for long-term storage .
Advanced Research Questions
Q. How do competing reactivities of bromo, iodo, and fluoro groups affect cross-coupling reactions?
- Regioselectivity Challenges :
- Heck/Suzuki Reactions : Iodo groups typically react faster than bromo in Pd-catalyzed couplings. Fluorine’s electron-withdrawing effect may slow oxidative addition. Preferential iodobenzene coupling can be leveraged for sequential functionalization .
- Catalyst Optimization : Use Pd(PPh3)4 for iodine-selective coupling, then switch to Pd(dba)2 with SPhos ligand for bromo activation. Monitor intermediates via TLC .
Q. How can conflicting NMR data for regiochemical assignments be resolved?
- Contradiction Analysis :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals from bromo/fluoro/iodo substituents. For example, NOE correlations between the methoxy group and adjacent protons confirm ester position.
- DFT Calculations : Compare experimental 13C shifts with computed values (Gaussian09, B3LYP/6-31G*) to validate substituent orientation .
Q. What strategies mitigate decomposition during Sonogashira coupling?
- Stability Issues : The iodo group may undergo unintended elimination under basic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

